molecular formula C20H15NO3 B4129064 2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4129064
M. Wt: 317.3 g/mol
InChI Key: FYOIAHJCBJUKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines but with a nitrogen atom at the second position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the Bischler-Napieralski reaction, which is used to form the isoquinoline core. This reaction involves the cyclization of β-phenylethylamines with acid anhydrides or halides in the presence of a Lewis acid catalyst such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-24-17-11-3-2-6-14(17)12-21-19(22)15-9-4-7-13-8-5-10-16(18(13)15)20(21)23/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOIAHJCBJUKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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